Spebrutinib

BTK inhibitor whole blood assay cellular potency

Spebrutinib (CC-292, AVL-292) is an irreversible BTK inhibitor with a unique selectivity signature: potent TEC kinase inhibition (IC50 8.4 nM) distinguishes it from acalabrutinib, while preserved macrophage-mediated ADCP avoids confounding effects seen with ibrutinib. Its reduced whole-blood potency (EC50 140 nM) enables dose-response studies delineating partial vs. complete BTK inhibition. Researchers investigating platelet activation, osteoclast differentiation, or anti-CD20 combination therapy will find spebrutinib an essential tool compound for deconvoluting BTK-dependent vs. off-target effects.

Molecular Formula C22H22FN5O3
Molecular Weight 423.4 g/mol
CAS No. 1202757-89-8
Cat. No. B611974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpebrutinib
CAS1202757-89-8
SynonymsCC292;  CC-292;  CC 292;  AVL292;  AVL-292;  AVL 292;  Spebrutinib.
Molecular FormulaC22H22FN5O3
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F
InChIInChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28)
InChIKeyKXBDTLQSDKGAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spebrutinib (CAS 1202757-89-8) as a Covalent BTK Inhibitor for B-Cell Malignancy and Autoimmune Research Procurement


Spebrutinib (also known as CC-292, AVL-292) is an orally bioavailable, covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that binds specifically to the Cys481 residue in the ATP-binding pocket [1]. It exhibits a biochemical IC50 for BTK below 0.5 nM and demonstrates selectivity against a panel of kinases, with a reported selectivity ratio of approximately 1400-fold over other tested kinases [2]. Spebrutinib has been investigated in Phase I and Phase II clinical trials for B-cell malignancies including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and Waldenström's macroglobulinemia, as well as for rheumatoid arthritis [3].

Why Spebrutinib (CC-292) Cannot Be Interchanged with Ibrutinib or Acalabrutinib in Research Protocols


While Spebrutinib, ibrutinib, and acalabrutinib all covalently inhibit BTK, their biochemical and cellular potency profiles diverge significantly due to differences in binding kinetics, off-target kinase engagement, and whole-blood activity [1]. Spebrutinib exhibits a unique selectivity signature, notably retaining potent activity against TEC kinase (IC50 8.4 nM) while showing reduced activity in human whole blood (EC50 140 nM) relative to biochemical assays [2]. These pharmacological distinctions preclude simple one-to-one substitution in experimental systems; the choice of inhibitor materially impacts the interpretation of BTK-dependent versus off-target effects, particularly in models where TEC family kinase signaling or physiological protein binding is relevant [3].

Quantitative Comparative Evidence for Spebrutinib (CC-292) Versus Ibrutinib and Acalabrutinib


Spebrutinib Exhibits a Distinct Whole Blood Potency Profile Relative to Ibrutinib and Acalabrutinib

Spebrutinib displays a notable shift in potency when transitioning from biochemical to physiologically relevant whole blood assays. While its biochemical BTK IC50 is <0.5 nM, its EC50 for inhibiting B-cell receptor-mediated CD69 expression in human whole blood (hWB) is 140 nM [1]. This represents a substantial loss of potency compared to ibrutinib and acalabrutinib, which both exhibit EC50 values <10 nM in the same hWB assay [2]. This differential highlights spebrutinib's unique pharmacological behavior under conditions that more closely mimic in vivo protein binding and cellular context.

BTK inhibitor whole blood assay cellular potency B-cell receptor signaling

Spebrutinib Demonstrates High Potency Against TEC Kinase, a Differentiating Off-Target Profile

Spebrutinib potently inhibits TEC kinase with an IC50 of 8.4 nM, a value comparable to its biochemical BTK IC50 (9.2 nM in the same study) [1]. In contrast, acalabrutinib exhibits minimal TEC inhibition (IC50 > 10,000 nM), and pirtobrutinib (a reversible BTK inhibitor) shows an IC50 of 1234 nM against TEC [2]. This pronounced TEC inhibitory activity distinguishes spebrutinib from both first-generation (ibrutinib) and second-generation (acalabrutinib) covalent BTK inhibitors, as well as from reversible inhibitors.

BTK inhibitor TEC kinase off-target selectivity kinase profiling

Spebrutinib Displays a Unique Selectivity Ratio Among Off-Target Kinases Relative to Ibrutinib

Kinome profiling at 1 µM using KINOMEscan reveals that spebrutinib inhibits a distinct set of off-target kinases compared to ibrutinib and acalabrutinib [1]. While acalabrutinib demonstrated the lowest overall hit rate (1.5% of wild-type kinases inhibited >65% at 1 µM, excluding BTK), spebrutinib exhibited a higher hit rate, indicating a broader off-target profile [2]. Specifically, spebrutinib inhibits Yes, c-Src, Brk, Lyn, and Fyn with IC50 values of 723 nM, 1,729 nM, 2,430 nM, 4,400 nM, and 7,150 nM, respectively, whereas ibrutinib shows a different off-target pattern with more potent inhibition of BLK (IC50 0.1 nM) and BMX (IC50 0.8 nM) [3][4].

BTK inhibitor kinase selectivity off-target profiling covalent inhibitor

Spebrutinib's Biochemical BTK Potency Is Comparable to Other Covalent Inhibitors, but Cellular Activity Varies

In biochemical assays, spebrutinib inhibits BTK with an IC50 < 0.5 nM, placing it among the most potent covalent BTK inhibitors alongside ibrutinib (IC50 0.5 nM) and zanubrutinib (IC50 0.3 nM) [1][2]. However, in cellular assays using Ramos B-cells, spebrutinib inhibits BTK autophosphorylation with an EC50 of 8 nM and suppresses B-cell proliferation with an EC50 of 3 nM . This cellular potency is comparable to acalabrutinib (EC50 8 nM in Ramos cells) but less than the sub-nanomolar biochemical IC50 values suggest, reflecting the impact of cellular permeability, protein binding, and ATP competition .

BTK inhibitor IC50 cellular assay Ramos cells

Spebrutinib Does Not Impair Macrophage-Mediated Phagocytosis of Rituximab-Coated CLL Cells, Unlike Ibrutinib

In a functional assay examining the interaction between BTK inhibitors and anti-CD20 monoclonal antibody therapy, spebrutinib (along with acalabrutinib) did not reduce the phagocytosis of rituximab-coated chronic lymphocytic leukemia (CLL) cells by macrophages, whereas ibrutinib significantly impaired this process [1]. This differential effect on antibody-dependent cellular phagocytosis (ADCP) represents a key pharmacological distinction with potential implications for combination therapy strategies in B-cell malignancies.

BTK inhibitor antibody-dependent cellular phagocytosis CLL rituximab

Optimal Research Application Scenarios for Spebrutinib (CC-292) Based on Comparative Evidence


Investigating BTK-Dependent Signaling in Ex Vivo Whole Blood Assays Requiring High Inhibitor Concentrations

Given spebrutinib's reduced potency in human whole blood (EC50 140 nM) relative to biochemical assays, it is optimally employed in ex vivo or in vivo studies where high local concentrations can be achieved, or where a less potent inhibitor is desired to minimize complete pathway suppression. This property makes spebrutinib a valuable tool for dose-response studies in whole blood that aim to delineate partial versus complete BTK inhibition [1].

Studies Requiring Dual BTK and TEC Kinase Inhibition

Spebrutinib's potent inhibition of TEC kinase (IC50 8.4 nM) distinguishes it from acalabrutinib, which spares TEC (>10,000 nM). Researchers investigating biological processes where both BTK and TEC family kinases contribute—such as platelet activation, osteoclast differentiation, or certain T-cell functions—can utilize spebrutinib as a dual inhibitor tool compound, whereas acalabrutinib serves as a BTK-selective control [2].

Combination Therapy Studies with Anti-CD20 Monoclonal Antibodies

The observation that spebrutinib does not impair macrophage-mediated phagocytosis of rituximab-coated CLL cells, in contrast to ibrutinib, positions spebrutinib as a preferred BTK inhibitor for preclinical combination studies with anti-CD20 antibodies. Researchers can use spebrutinib to investigate BTK inhibition without confounding effects on ADCP, potentially enabling more effective chemo-immunotherapy regimens [3].

Kinase Selectivity Profiling and Off-Target Deconvolution Studies

Spebrutinib's unique off-target profile, characterized by inhibition of Yes, c-Src, Brk, Lyn, and Fyn at sub-micromolar concentrations, makes it a useful comparator in kinase selectivity panels. When used alongside ibrutinib (which potently inhibits BLK and BMX) and acalabrutinib (which has minimal off-target activity), researchers can deconvolute which biological effects are truly BTK-dependent versus those arising from inhibition of specific off-target kinases [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spebrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.